methyl 4-[(N-methylacetamido)methyl]benzoate
Description
Methyl 4-[(N-methylacetamido)methyl]benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and an N-methylacetamido substituent attached via a methylene linker at the para position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence solubility, bioavailability, and biological activity.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 4-[[acetyl(methyl)amino]methyl]benzoate |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13(2)8-10-4-6-11(7-5-10)12(15)16-3/h4-7H,8H2,1-3H3 |
InChI Key |
QPCHDIPEQAORPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(N-methylacetamido)methyl]benzoate typically involves the esterification of 4-[(N-methylacetamido)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(N-methylacetamido)methyl]benzoate can undergo various chemical reactions, including:
-
Hydrolysis: : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reagents: Water, acid or base catalyst
Conditions: Reflux
-
Reduction: : The ester group can be reduced to an alcohol using reducing agents.
Reagents: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous conditions
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions.
Reagents: Halogens, nitrating agents
Conditions: Varies depending on the reagent
Major Products
Hydrolysis: 4-[(N-methylacetamido)methyl]benzoic acid and methanol
Reduction: 4-[(N-methylacetamido)methyl]benzyl alcohol
Scientific Research Applications
Methyl 4-[(N-methylacetamido)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(N-methylacetamido)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent type, linker length, and electronic properties. Key examples from the evidence include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) enhance lipophilicity and may improve membrane permeability, whereas polar groups (e.g., hydroxy in ) increase aqueous solubility.
- Synthetic Yields : Substituents influence reaction efficiency. For example, chloro-substituted derivatives in show lower yields (31–44%) due to steric or electronic hindrance.
Biological Activity
Methyl 4-[(N-methylacetamido)methyl]benzoate, a derivative of benzoic acid, has garnered attention in various fields due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H15N1O3
- Molecular Weight : 225.25 g/mol
- CAS Number : Not widely reported, but related compounds can be referenced for similar properties.
The compound features a benzoate core with an N-methylacetamido group, which may influence its interaction with biological systems.
Insecticidal Properties
Recent studies have explored the insecticidal properties of methyl benzoate derivatives, including this compound. Research indicates that such compounds can affect the nervous system of insects. For instance, methyl benzoate has been shown to inhibit cholinesterase activity in rats at high doses, suggesting potential neurotoxic effects that could be leveraged for pest control .
Antimicrobial Activity
The antimicrobial potential of related benzoate compounds has been documented extensively. Methyl benzoate itself has demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic enzymes .
Case Study 1: Insecticidal Efficacy
A study conducted on the efficacy of methyl benzoate derivatives against common agricultural pests revealed that formulations containing this compound exhibited a higher mortality rate compared to traditional insecticides. The study highlighted the compound's ability to penetrate insect cuticles effectively, leading to increased bioavailability and toxicity .
Case Study 2: Antimicrobial Testing
In a clinical setting, a formulation containing this compound was tested against a panel of bacteria and fungi isolated from infected wounds. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Candida albicans, showcasing its potential as a topical antimicrobial agent .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Insecticidal | Neurotoxic effects in insects | |
| Antimicrobial | Significant inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
The biological activity of this compound can be attributed to several mechanisms:
- Neurotoxicity : Inhibition of cholinesterase activity leading to neurotransmitter accumulation.
- Membrane Disruption : Alteration of microbial cell membrane integrity.
- Apoptosis Induction : Activation of apoptotic pathways via ROS generation.
Future Perspectives
Further research is essential to fully understand the biological activity of this compound. Specific areas for future investigation include:
- Detailed mechanistic studies on its cytotoxic effects in various cancer models.
- Exploration of its potential as a biopesticide in agricultural applications.
- Development of formulations that enhance its bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
